Ethyl bromoacetimidate

Description

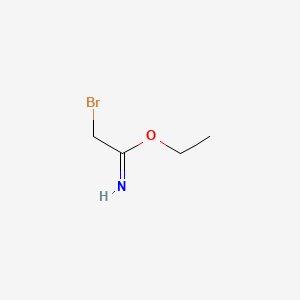

Ethyl bromoacetimidate (C₄H₇BrN₂O) is a heterobifunctional reagent specifically designed to crosslink primary amine (NH₂) groups with adjacent nucleophilic residues in proteins. Its unique structure combines a bromoacetamide group and an imidate ester, enabling sequential reactions under controlled pH conditions. At pH 9, the imidate group reacts with lysine ε-amino groups, forming a stable amidine bond. Subsequently, the bromoacetamide moiety alkylates nearby histidine residues at pH 5.6, a mechanism shared with haloacetates and haloacetamides . This pH-dependent dual reactivity makes it a valuable tool for probing enzyme active sites, such as ribonuclease A, where it facilitates short-distance crosslinking to map key residues like lysine-41 and histidine-119 .

Properties

CAS No. |

72201-38-8 |

|---|---|

Molecular Formula |

C4H8BrNO |

Molecular Weight |

166.02 g/mol |

IUPAC Name |

ethyl 2-bromoethanimidate |

InChI |

InChI=1S/C4H8BrNO/c1-2-7-4(6)3-5/h6H,2-3H2,1H3 |

InChI Key |

UHRNNTJUJLITEJ-UHFFFAOYSA-N |

SMILES |

CCOC(=N)CBr |

Canonical SMILES |

CCOC(=N)CBr |

Synonyms |

ethyl bromoacetimidate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Bromoacetate (C₄H₇BrO₂)

Structure and Reactivity: Ethyl bromoacetate is a mono-functional alkylating ester lacking the imidate group. Applications: Primarily used as an intermediate in organic synthesis (e.g., pharmaceuticals, agrochemicals). Unlike ethyl bromoacetimidate, it lacks specificity for NH₂ groups and reacts indiscriminately with nucleophiles like thiols and amines. Hazards: Highly toxic via skin absorption, requiring strict engineering controls (e.g., automated transfer systems) and respiratory protection .

Ethyl 8-Bromooctanoate (C₁₀H₁₉BrO₂)

Structure and Reactivity : This compound features an 8-carbon chain with a terminal bromine, enhancing its utility in nucleophilic substitution reactions for elongating carbon chains.

Applications : A key intermediate in synthesizing bioactive molecules (e.g., gemcitabine) and agrochemicals. Its long alkyl chain enables modular modifications, contrasting with this compound’s focus on protein crosslinking .

Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate (C₁₁H₁₃BrO₃)

Structure and Reactivity : The methoxyphenyl group introduces aromatic electronic effects, directing reactivity toward electrophilic aromatic substitution or coupling reactions.

Applications : Used in synthesizing complex organic structures (e.g., doxepin), leveraging its steric and electronic properties for regioselective modifications .

Ethyl α-Bromoisobutyrate (C₆H₁₁BrO₂)

Structure and Reactivity : The branched isobutyl group increases steric hindrance, slowing nucleophilic attacks compared to linear analogs.

Applications : Critical in radical polymerization initiators and drug synthesis (e.g., atorvastatin). Its steric profile contrasts with this compound’s accessibility in enzyme active sites .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molar Mass (g/mol) | Reactive Groups | Key Applications | pH Dependency |

|---|---|---|---|---|---|

| This compound | C₄H₇BrN₂O | 195.02 | Imidate, Bromoacetamide | Protein crosslinking, enzyme studies | Yes (pH 5.6–9) |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Bromoacetate | Organic synthesis, alkylating agent | No |

| Ethyl 8-Bromooctanoate | C₁₀H₁₉BrO₂ | 259.16 | Terminal bromide | Pharmaceutical intermediates | No |

| Ethyl 2-Bromo-2-(2-Methoxyphenyl)Acetate | C₁₁H₁₃BrO₃ | 289.13 | Aromatic bromide | Drug synthesis (e.g., doxepin) | No |

Research Findings and Mechanistic Insights

- This compound : Studies on ribonuclease A revealed its ability to alkylate histidine-119 after initial lysine amination, supporting a shared mechanism with haloacetates . The pH-dependent alkylation (optimal at pH 5.6) aligns with histidine’s pKa, enabling selective targeting.

- Ethyl Bromoacetate : Lacks directional control in reactions, often requiring stoichiometric excess to achieve modifications, which increases toxicity risks .

- Ethyl 8-Bromooctanoate: Demonstrated versatility in palladium-catalyzed cross-couplings, underscoring its role in synthesizing complex alkanes .

Q & A

Q. Table 1: Common Characterization Techniques

| Technique | Key Parameters | Purpose |

|---|---|---|

| H NMR | Chemical shift (δ), multiplicity | Confirm proton environment |

| IR Spectroscopy | Absorption bands (cm) | Identify functional groups |

| GC-MS | Retention time, m/z ratio | Assess purity and molecular weight |

Q. Table 2: Statistical Tools for Data Analysis

| Tool | Application | Reference |

|---|---|---|

| ANOVA | Compare means across multiple groups | |

| Regression | Model variable relationships | |

| Confidence Intervals | Quantify measurement uncertainty |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.